
methyl N-amino-N-(4-iodophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-amino-N-(4-iodophenyl)carbamate is a chemical compound characterized by its molecular structure, which includes a methyl group, an amino group, and an iodophenyl group attached to a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-amino-N-(4-iodophenyl)carbamate typically involves the reaction of methyl isocyanate with 4-iodoaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature range of 0°C to 25°C. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the iodophenyl group to other functional groups.
Substitution: The iodine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Nucleophilic substitution reactions often involve the use of nucleophiles such as sodium azide or potassium iodide.
Major Products Formed:
Oxidation products may include carboxylic acids or ketones.
Reduction products can include amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Methyl N-amino-N-(4-iodophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its iodine atom makes it a useful reagent in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used as a labeling agent in biological studies to track the movement of molecules within cells.
Industry: In the chemical industry, it serves as a building block for the synthesis of more complex molecules used in various applications, including materials science and agriculture.
Mecanismo De Acción
The mechanism by which methyl N-amino-N-(4-iodophenyl)carbamate exerts its effects depends on its specific application. For example, in cross-coupling reactions, it acts as a precursor that undergoes palladium-catalyzed coupling with boronic acids to form biaryl compounds. The molecular targets and pathways involved are specific to the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Methyl N-amino-N-(4-chlorophenyl)carbamate
Methyl N-amino-N-(4-bromophenyl)carbamate
Methyl N-amino-N-(4-fluorophenyl)carbamate
Uniqueness: Methyl N-amino-N-(4-iodophenyl)carbamate is unique due to the presence of the iodine atom, which imparts different reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom is larger and more polarizable, making it more reactive in certain types of chemical reactions.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H9IN2O2 |
|---|---|
Peso molecular |
292.07 g/mol |
Nombre IUPAC |
methyl N-amino-N-(4-iodophenyl)carbamate |
InChI |
InChI=1S/C8H9IN2O2/c1-13-8(12)11(10)7-4-2-6(9)3-5-7/h2-5H,10H2,1H3 |
Clave InChI |
TZERPIDFAWVDLV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N(C1=CC=C(C=C1)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
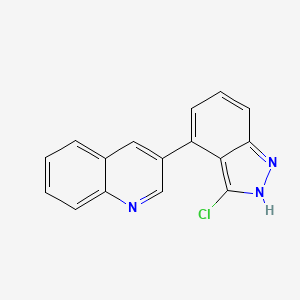
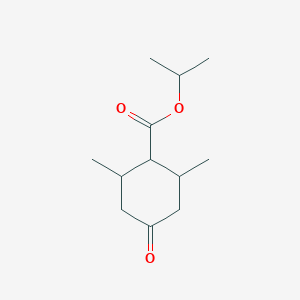

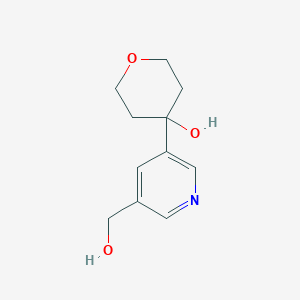


![Tert-butyl 4-[bis(1,3-dihydro-2-benzofuran-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B15358577.png)

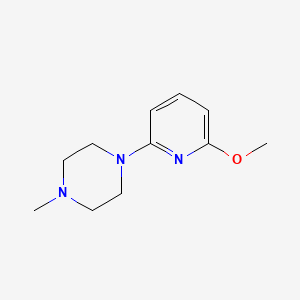
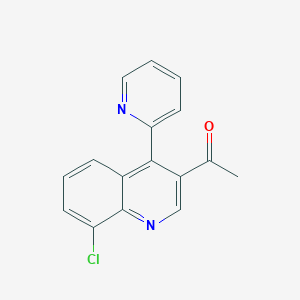

![4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15358613.png)
